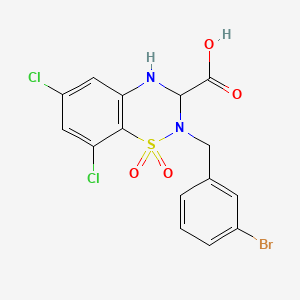![molecular formula C9H5BrN2O3 B1680093 8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-ona CAS No. 204326-43-2](/img/structure/B1680093.png)
8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-ona
Descripción general
Descripción
NS 2028 es un inhibidor altamente selectivo de la guanilato ciclasa soluble (sGC), una enzima que sintetiza el segundo mensajero monofosfato de guanosina cíclico (cGMP). Este compuesto se utiliza ampliamente en la investigación de las vías de señalización del óxido nítrico debido a sus potentes efectos inhibitorios sobre la actividad de la sGC .
Aplicaciones Científicas De Investigación
NS 2028 se utiliza ampliamente en la investigación científica, particularmente en el estudio de las vías de señalización del óxido nítrico. Sus aplicaciones incluyen:
Química: Investigación del papel de la sGC en varios procesos químicos.
Biología: Estudio de los efectos de la inhibición de la sGC sobre las funciones celulares y las vías de señalización.
Industria: Posible uso en el desarrollo de nuevos medicamentos dirigidos a las vías relacionadas con la sGC.
Mecanismo De Acción
NS 2028 ejerce sus efectos inhibiendo la guanilato ciclasa soluble, reduciendo así la producción de monofosfato de guanosina cíclico. El mecanismo implica la oxidación del hierro hemo en la sGC, lo que hace que la enzima no responda al óxido nítrico. Esta inhibición afecta a varios objetivos moleculares y vías, incluida la vía de señalización óxido nítrico-monofosfato de guanosina cíclico .
Análisis Bioquímico
Biochemical Properties
8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one is known to inhibit sGC activity in murine cerebellum induced by S-nitroso-glutathione and NMDA . This interaction with sGC, an enzyme that catalyzes the conversion of GTP to cyclic GMP, is crucial in mediating many biological actions of nitric oxide (NO) and carbon monoxide (CO) .
Cellular Effects
The compound’s effects on cells are primarily due to its inhibitory action on sGC. By inhibiting sGC, 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one can affect various cellular processes, including cell signaling pathways and gene expression . For instance, it can inhibit VEGF-induced cGMP accumulation and abolish VEGF-induced migration in postcapillary venular endothelial cells .
Molecular Mechanism
At the molecular level, 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one exerts its effects by binding to sGC and inhibiting its activity . This binding interaction leads to a decrease in the production of cyclic GMP, thereby affecting the downstream signaling pathways that rely on this second messenger .
Metabolic Pathways
Given its role as an sGC inhibitor, it may influence pathways involving cyclic GMP .
Subcellular Localization
The subcellular localization of 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one is not clearly documented in the literature. Given its role as an sGC inhibitor, it is likely to be found in regions of the cell where sGC is present .
Métodos De Preparación
La síntesis de NS 2028 implica varios pasos, comenzando con la preparación de la estructura central, 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-ona. La ruta sintética generalmente incluye la bromación de un precursor de benzoxazinona, seguida de la formación del anillo oxadiazol a través de reacciones de ciclización . Los métodos de producción industrial para NS 2028 no están ampliamente documentados, pero la síntesis generalmente sigue principios similares a la preparación a escala de laboratorio, con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
NS 2028 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse, lo que afecta su actividad inhibitoria sobre la sGC.
Sustitución: Las reacciones de sustitución de halógenos pueden modificar el átomo de bromo en la estructura, lo que podría alterar su actividad biológica. Los reactivos comunes utilizados en estas reacciones incluyen bromo para la bromación y varios agentes oxidantes para las reacciones de oxidación. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Propiedades
IUPAC Name |
8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)12-8(4-14-7)11-15-9(12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDRLQRJCGJJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017568 | |
| Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204326-43-2 | |
| Record name | 8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204326-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS-2028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204326432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS-2028 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8K3G4867 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)

![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)






